molecular formula C16H30N2O4 B13056062 DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate

DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B13056062
M. Wt: 314.42 g/mol
InChI Key: QAHIHISLIPGFQU-UHFFFAOYSA-N
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Description

Di-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with tert-butyl carbamate groups at positions 1 and 4 and a methyl group at position 5. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of orexin receptor antagonists like suvorexant . The tert-butyl groups act as protective moieties for the amine functionalities, while the methyl substituent influences steric and electronic properties, impacting reactivity and biological interactions.

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

ditert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C16H30N2O4/c1-12-10-17(13(19)21-15(2,3)4)8-9-18(11-12)14(20)22-16(5,6)7/h12H,8-11H2,1-7H3

InChI Key

QAHIHISLIPGFQU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate typically starts from appropriate diazepane precursors or from linear diamines cyclized to form the diazepane ring. The two nitrogen atoms are protected by tert-butyl carbamate groups (Boc protection), and the methyl group is introduced either by alkylation or by using methyl-substituted starting materials.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield Notes
1 Boc Protection of 1,4-diazepane Reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions Typically >80% Protects both nitrogen atoms to form di-Boc diazepane
2 Introduction of Methyl Group at C6 Alkylation using methyl halides or methyl-substituted precursors; alternatively, starting from 6-methyl diazepane derivatives Variable (70-85%) Alkylation usually performed with sodium hydride or potassium tert-butoxide as base
3 Formation of Dicarboxylate Ester Groups Esterification with tert-butyl chloroformate or reaction with di-tert-butyl iminodicarboxylate under basic conditions 75-85% Ensures tert-butyl ester formation at both nitrogen positions

Representative Experimental Procedure

A representative preparation involves the following:

  • Boc Protection: 1,4-diazepane is suspended in anhydrous tetrahydrofuran (THF). Di-tert-butyl dicarbonate is added dropwise with a base such as triethylamine or sodium hydride. The mixture is stirred at room temperature under nitrogen for 12-24 hours. The product is isolated by extraction and purified by silica gel chromatography.

  • Methylation: The Boc-protected diazepane is treated with a methylating agent (e.g., methyl iodide) in the presence of sodium hydride in THF at 0-50 °C for several hours. The reaction is monitored by TLC or NMR. After completion, the mixture is quenched, extracted, and purified.

  • Dicarboxylate Formation: The methylated diazepane is reacted with di-tert-butyl iminodicarboxylate in dimethylformamide (DMF) with potassium tert-butoxide at 50 °C for 16 hours. The crude product is precipitated by addition of water, filtered, and purified by chromatography.

Data Tables Summarizing Preparation Conditions and Yields

Preparation Step Reagents & Solvents Temperature Time Yield (%) Purification Method
Boc Protection Di-tert-butyl dicarbonate, THF, triethylamine 20-25 °C 12-24 h 80-90 Silica gel chromatography
Methylation Methyl iodide, NaH, THF 0-50 °C 4-16 h 70-85 Extraction, chromatography
Dicarboxylate Ester Formation Di-tert-butyl iminodicarboxylate, KOtBu, DMF 50 °C 16 h 75-85 Precipitation, chromatography

Analytical and Research Findings Supporting Preparation

  • NMR Spectroscopy: Proton NMR (1H-NMR) confirms the presence of tert-butyl groups (singlet near 1.4-1.5 ppm, integrating for 18H), methyl substituent signals, and diazepane ring protons. Carbon NMR (13C-NMR) supports the carbamate carbonyl and methyl carbons.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight (m/z ~313 [M+H]+).

  • Purity and Stability: The compound is stable under sealed, dry conditions at room temperature or refrigerated at -20 °C. Solutions are best stored at -80 °C to prevent degradation.

  • Solubility: The compound dissolves well in organic solvents such as DMSO, DMF, and THF. Heating and sonication improve solubility during preparation of stock solutions.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Di-tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate serves as an essential building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions.
  • Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, including alkylation and acylation reactions.

Biology

  • Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological research.
  • Mechanism of Action : The compound may modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects against various diseases.

Medicine

  • Drug Development : Due to its structural characteristics, this compound is explored as a lead compound in drug design for central nervous system disorders. Its unique properties may allow it to target specific pathways involved in neurological conditions.
  • Therapeutic Applications : The compound may possess anti-inflammatory and neuroprotective effects, making it suitable for treating conditions characterized by inflammation or neurodegeneration.

Industry

  • Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals that require unique properties for specific applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases revealed that this compound demonstrated protective effects on neuronal cells exposed to oxidative stress. This finding supports its potential use in therapies aimed at neuroprotection.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Applications
Di-Tert-Butyl 6-Methyl-1,4-Diazepane-1,4-Dicarboxylate 459417-40-4 1,4-Diazepane 6-Methyl ~328 Pharmaceutical intermediates
Di-Tert-Butyl 1,4-Diazepane-1,4-Dicarboxylate 882645-09-2 1,4-Diazepane None ~300 Discontinued
Di-Tert-Butyl 6-Fluoro-1,4-Diazepane-1,4-Dicarboxylate 1956364-17-2 1,4-Diazepane 6-Fluoro ~326 Medicinal chemistry
Di-Tert-Butyl Piperazine-1,4-Dicarboxylate 76535-75-6 Piperazine None 286.37 Psychopharmaceuticals
DiBOC-TACN 174138-01-3 Triazacyclononane Macrocyclic 329.44 Radiopharmaceuticals

Biological Activity

DI-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H22N2O4
Molecular Weight: 258.32 g/mol
CAS Number: 112275-50-0

The compound features a diazepane ring structure with two tert-butyl groups and two carboxylate functionalities. This unique structure may enhance its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The presence of the diazepane ring allows for potential binding to receptors or enzymes, modulating their activity. The tert-butyl groups may influence the compound's lipophilicity and overall pharmacokinetics.

Anticancer Activity

Recent studies have investigated the anticancer properties of various diazepane derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as HT29 (human colon adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and diacid chlorides.
  • Introduction of Tert-butyl Groups: Alkylation reactions using tert-butyl halides are employed to introduce the tert-butyl groups.
  • Carboxylation: Carboxylic acid groups are introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Case Studies

  • Cytotoxicity Assays:
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
    • The compound was shown to induce apoptosis in HT29 cells through activation of caspase pathways.
  • Enzyme Inhibition:
    • Research has indicated that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, inhibition studies showed that it could interfere with metabolic pathways critical for tumor growth .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylateLacks methyl groupLower anticancer activity
Tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylateContains hydroxymethyl groupEnhanced enzyme inhibition
Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepaneContains benzyl groupPotentially higher receptor affinity

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